molecular formula C11H7ClN2O B2658061 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile CAS No. 362721-80-0

2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile

Cat. No. B2658061
CAS RN: 362721-80-0
M. Wt: 218.64
InChI Key: FXSBZPPHACAHRH-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile is a chemical compound with the CAS Number: 362721-80-0. It has a molecular weight of 218.64 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-chloro-4-methoxybenzylidene)malononitrile . The InChI code is 1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 218.64 . The IUPAC name is 2-(3-chloro-4-methoxybenzylidene)malononitrile and the InChI code is 1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3 .

Scientific Research Applications

Computational Chemistry and Molecular Modeling

Overview: Researchers employ computational methods to understand its electronic structure and predict properties.

Applications:

Key Organics / BIONET - 2-[(3-Chloro-4-methoxyphenyl)methylidene]propanedinitrile ChEBI - 2-[(4-methoxyphenyl)methylidene]propanedinitrile Key Organics / BIONET - 2-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)propanedinitrile

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word is "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-15-11-3-2-8(5-10(11)12)4-9(6-13)7-14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSBZPPHACAHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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